1-(Bromomethyl)bicyclo[2.2.2]octane
CAS No.: 1935423-45-2
Cat. No.: VC5003229
Molecular Formula: C9H15Br
Molecular Weight: 203.123
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935423-45-2 |
|---|---|
| Molecular Formula | C9H15Br |
| Molecular Weight | 203.123 |
| IUPAC Name | 1-(bromomethyl)bicyclo[2.2.2]octane |
| Standard InChI | InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
| Standard InChI Key | IAPCNOHMCZUSRX-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1CC2)CBr |
Introduction
Structural Characteristics
Molecular Architecture
1-(Bromomethyl)bicyclo[2.2.2]octane belongs to the bicyclo[2.2.2]octane family, a class of compounds known for their high symmetry and strain-free geometry. The bromomethyl group (-CH2Br) is attached to one of the bridgehead carbons, introducing both steric bulk and electrophilic reactivity. The molecular formula is C9H15Br, with a molecular weight of 203.123 g/mol .
Key Structural Identifiers:
Physicochemical Properties
The bicyclo[2.2.2]octane framework imparts exceptional rigidity, influencing the compound’s physical behavior. Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.04298 | 141.2 |
| [M+Na]+ | 225.02492 | 142.4 |
| [M+NH4]+ | 220.06952 | 150.4 |
| [M-H]- | 201.02842 | 139.4 |
These values suggest moderate polarity and stability under mass spectrometric conditions .
Synthesis and Production
Synthetic Routes
The synthesis of 1-(bromomethyl)bicyclo[2.2.2]octane typically involves bromination of bicyclo[2.2.2]octane derivatives. Two primary methods are employed:
-
Radical Bromination:
Reaction of bicyclo[2.2.2]octane with bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method proceeds under mild conditions (60–80°C) with moderate yields. -
Electrophilic Substitution:
Direct bromination using Lewis acids (e.g., AlBr3) to facilitate electrophilic attack on the methyl group. This approach requires stringent moisture control but offers higher regioselectivity.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors are utilized to optimize heat transfer and reaction kinetics, while distillation and crystallization ensure high-purity isolation (>98% purity).
Chemical Reactivity
Nucleophilic Substitution
The bromomethyl group serves as a prime site for nucleophilic substitution (SN2). Common reactions include:
-
Ammonolysis: Reaction with ammonia (NH3) yields 1-(aminomethyl)bicyclo[2.2.2]octane, a precursor for pharmaceutical intermediates.
-
Thiol Exchange: Treatment with thiols (R-SH) produces sulfides, useful in polymer cross-linking.
Oxidation and Reduction
-
Oxidation: Using potassium permanganate (KMnO4) in acidic conditions converts the bromomethyl group to a carboxylic acid, forming bicyclo[2.2.2]octane-1-carboxylic acid.
-
Reduction: Lithium aluminum hydride (LiAlH4) reduces the C-Br bond, yielding bicyclo[2.2.2]octane.
Applications
Organic Synthesis
1-(Bromomethyl)bicyclo[2.2.2]octane is a versatile building block for:
-
Natural Product Synthesis: Its rigid core mimics terpene frameworks found in atisane and daphmanidin alkaloids.
-
Polymer Chemistry: Acts as a cross-linker in epoxy resins, enhancing thermal stability.
Medicinal Chemistry
Although direct biological data are scarce, related bicyclo[2.2.2]octane derivatives exhibit:
-
Enzyme Inhibition: Structural analogs inhibit viral proteases through hydrophobic interactions.
-
Drug Scaffolds: The bicyclic system’s rigidity improves pharmacokinetic properties by reducing conformational flexibility.
Research and Development
Current Trends
Recent studies focus on enantioselective synthesis to access chiral derivatives for asymmetric catalysis. Computational modeling also explores its electron transport properties, suggesting applications in organic electronics.
Knowledge Gaps
Direct pharmacological data remain limited, necessitating further studies on bioavailability and toxicity. Patent literature is absent, highlighting opportunities for intellectual property development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume